

Ro 41-1879: A Technical Guide for Research and Analytical Applications

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Compound of Interest

Compound Name: Ro 41-1879

Cat. No.: B1680684

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Ro 41-1879**, a catechol-substituted cephalosporin antibiotic. The information presented herein is intended for research and analytical applications, summarizing its mechanism of action, antimicrobial spectrum, and relevant experimental protocols.

Core Compound Characteristics

Ro 41-1879 is a synthetic, third-generation cephalosporin distinguished by a catechol moiety at the C-7 position of the 7-aminocephalosporanic acid nucleus. This structural feature is critical to its unique mechanism of bacterial cell entry.

Property	Value
Chemical Name	(6R,7R)-7-[[[(2Z)-(2-amino-1,3-thiazol-4-yl)](3,4-dihydroxyphenoxy)acetyl]amino]acetyl]amino]-3-[[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
CAS Number	141916-35-0
Molecular Formula	C31H29N12NaO10S3
Molecular Weight	848.82 g/mol

Mechanism of Action

Ro 41-1879 exhibits a dual mechanism of action, combining the established activity of β -lactam antibiotics with a novel, Trojan horse-like strategy to penetrate the outer membrane of Gram-negative bacteria.

Inhibition of Peptidoglycan Synthesis

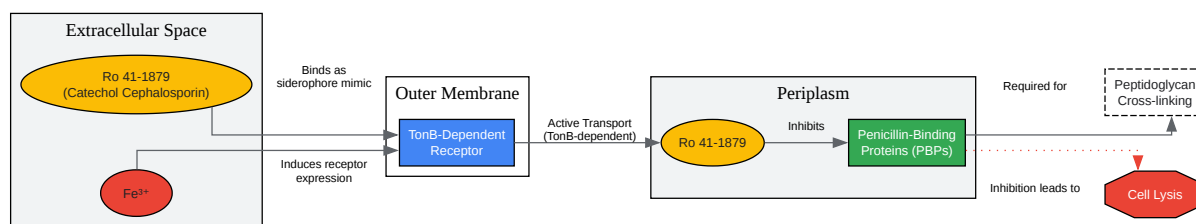
As a cephalosporin, **Ro 41-1879**'s primary mode of antibacterial action is the inhibition of bacterial cell wall synthesis. It covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death.

Siderophore Mimicry and Active Transport

The catechol substituent of **Ro 41-1879** mimics natural siderophores, which are iron-chelating molecules produced by bacteria to scavenge ferric iron (Fe^{3+}) from the environment. In iron-limited conditions, often found within a host organism, Gram-negative bacteria upregulate specific outer membrane receptors for the uptake of iron-siderophore complexes.

Ro 41-1879 exploits this TonB-dependent iron transport system to gain entry into the periplasmic space. This active transport mechanism allows for higher intracellular concentrations of the antibiotic than would be achieved by passive diffusion alone, thereby enhancing its potency.^[1] It is important to note that standard in vitro susceptibility testing may not fully reflect the potential potency of **Ro 41-1879**, as these systems are often not iron-depleted and therefore do not fully induce the active transport mechanism.^[1]

Signaling Pathway Diagram



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Mechanism of action for **Ro 41-1879**.

Antimicrobial Spectrum and Potency

The antimicrobial activity of **Ro 41-1879** was evaluated in a comprehensive study by Jones RN (1991) against 312 clinical isolates using a broth microdilution system. The results are summarized below in comparison to ceftazidime, a widely used third-generation cephalosporin.

Quantitative Data Summary

Bacterial Group	Number of Isolates	Ro 41-1879 Activity vs. Ceftazidime
Gram-Positive Cocci	Not Specified	2- to 32-fold superior spectrum of activity.
Pseudomonas spp.	Not Specified	2- to 32-fold superior spectrum of activity.
Xanthomonas maltophilia	Not Specified	2- to 32-fold superior spectrum of activity.
Enterobacteriaceae	Not Specified	Slightly less active; 96% susceptible at ≤16 µg/mL vs. 97% for ceftazidime.

Data extracted from the abstract of Jones RN, J Chemother, 1991.[1]

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of **Ro 41-1879** using the broth microdilution method, consistent with the standards of the early 1990s (NCCLS M7-A2).

Broth Microdilution Susceptibility Testing

Objective: To determine the minimum concentration of **Ro 41-1879** that inhibits the visible growth of a bacterial isolate.

Materials:

- **Ro 41-1879** analytical standard
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Bacterial isolates for testing
- 0.5 McFarland turbidity standard
- Sterile saline or broth
- Spectrophotometer or nephelometer
- Incubator (35°C ± 2°C)

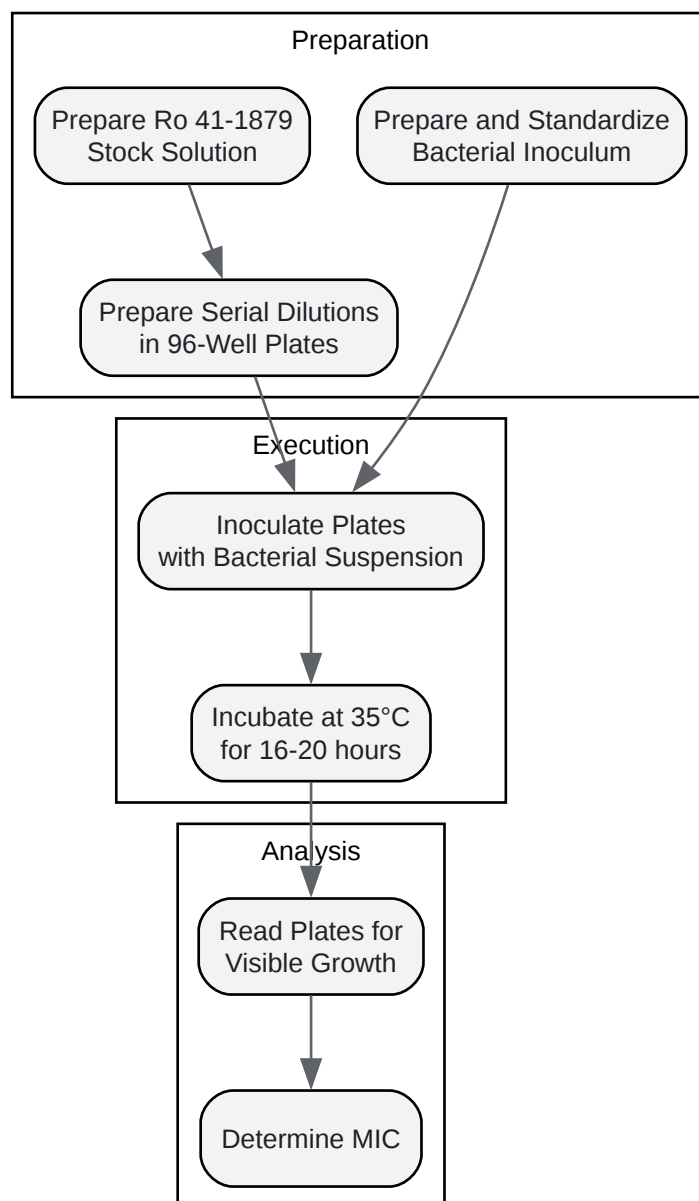
Procedure:

- Preparation of Antimicrobial Stock Solution:
 - Prepare a stock solution of **Ro 41-1879** in a suitable solvent (e.g., sterile water or a buffer recommended by the manufacturer) at a concentration of 1280 µg/mL.
- Preparation of Microtiter Plates:

- Dispense 50 μ L of CAMHB into each well of a 96-well microtiter plate.
- Add 50 μ L of the **Ro 41-1879** stock solution to the first well of each row to be tested, resulting in a concentration of 640 μ g/mL.
- Perform serial twofold dilutions by transferring 50 μ L from the first well to the second, and so on, down each row. Discard the final 50 μ L from the last well. This will create a range of concentrations (e.g., 320, 160, 80, 40, 20, 10, 5, 2.5, 1.25, 0.63, 0.31, 0.16 μ g/mL).
- The last well in each row should contain only broth and will serve as a growth control.
- Inoculum Preparation:
 - From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.
 - Suspend the colonies in sterile saline or broth.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL). This can be done visually or using a spectrophotometer.
 - Within 15 minutes of preparation, dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately $1-2 \times 10^6$ CFU/mL.
- Inoculation of Microtiter Plates:
 - Inoculate each well of the microtiter plate with 50 μ L of the diluted bacterial suspension, resulting in a final inoculum of approximately 5×10^5 CFU/mL in each well.
- Incubation:
 - Cover the microtiter plates and incubate at $35^\circ\text{C} \pm 2^\circ\text{C}$ in ambient air for 16-20 hours.
- Reading and Interpretation:
 - Following incubation, examine the plates for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).

- The MIC is the lowest concentration of **Ro 41-1879** at which there is no visible growth.

Experimental Workflow Diagram



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Workflow for broth microdilution susceptibility testing.

Conclusion for Research Applications

Ro 41-1879 represents a fascinating example of rational drug design, leveraging bacterial nutrient uptake systems to enhance its antimicrobial efficacy. Its potent activity against a range of Gram-positive and Gram-negative bacteria, including *Pseudomonas* species, makes it a valuable tool for in vitro research. When designing experiments, researchers should consider the iron content of their media, as this will significantly impact the activity of **Ro 41-1879** against Gram-negative organisms by modulating the expression of the TonB-dependent transport system. This compound serves as an excellent model for studying siderophore-mimicking antibiotics and the mechanisms of bacterial iron acquisition.

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References

- 1. Antimicrobial activity of Ro 41-1879, a new catechol cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
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